molecular formula C11H16FN B13275709 2-fluoro-5-methyl-N-(2-methylpropyl)aniline

2-fluoro-5-methyl-N-(2-methylpropyl)aniline

Cat. No.: B13275709
M. Wt: 181.25 g/mol
InChI Key: ZUMKEEKYFPDBDD-UHFFFAOYSA-N
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Description

2-fluoro-5-methyl-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C11H16FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methyl group, and the amino group is substituted with an isobutyl group. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methyl-N-(2-methylpropyl)aniline can be achieved through several methods. One common method involves the nucleophilic substitution reaction of 2-fluoro-5-methylaniline with isobutylamine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-methyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-5-methyl-N-(2-methylpropyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets. The fluorine atom and the isobutyl group on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can participate in various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-methyl-N-(2-methylpropyl)aniline is unique due to the presence of both the fluorine atom and the isobutyl group on the benzene ring.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

2-fluoro-5-methyl-N-(2-methylpropyl)aniline

InChI

InChI=1S/C11H16FN/c1-8(2)7-13-11-6-9(3)4-5-10(11)12/h4-6,8,13H,7H2,1-3H3

InChI Key

ZUMKEEKYFPDBDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NCC(C)C

Origin of Product

United States

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